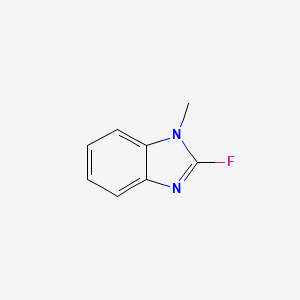

2-fluoro-1-methyl-1H-1,3-benzodiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNRYPYYVXEYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Benzimidazole and 1h 1,3 Benzodiazole Scaffolds in Modern Chemical Research

The benzimidazole (B57391) scaffold, also known as 1H-1,3-benzodiazole, is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to an imidazole (B134444) ring. nih.gov This structural motif is considered a "privileged structure" in medicinal chemistry and drug design due to its versatile pharmacological activities. nih.govresearchgate.net Benzimidazole derivatives are structural isosteres of naturally occurring nucleotides, which allows them to interact readily with biological macromolecules. researchgate.netmdpi.com This ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions underpins their efficacy in binding to various enzymes and receptors. nih.gov

The broad pharmacological significance of the benzimidazole core is demonstrated by its presence in numerous FDA-approved drugs with applications as antimicrobial, anticancer, anti-inflammatory, and antihypertensive agents, among others. nih.govdntb.gov.ua Beyond medicine, the unique electronic and photophysical properties of benzimidazoles have led to their use in materials science, for example, in the development of organic dyes and semiconductors. mdpi.comdntb.gov.ua The structural versatility and established importance of this scaffold make it a foundational component in the development of new functional molecules. ingentaconnect.com

The Pervasive Role of Fluorine Substitution in Modulating Chemical Properties and Reactivity of Nitrogen Heterocycles

The introduction of fluorine atoms into nitrogen-containing heterocycles is a widely employed strategy in modern organic and medicinal chemistry to modulate molecular properties. nih.govekb.egtandfonline.com Fluorine is the most electronegative element, and its small size allows it to replace hydrogen with minimal steric hindrance. rsc.orgresearchgate.net The incorporation of the highly polarized carbon-fluorine (C-F) bond can profoundly influence the physical and chemical characteristics of the entire molecule. nih.govresearchgate.net

Key effects of fluorination on nitrogen heterocycles include:

Basicity (pKa): The strong electron-withdrawing inductive effect of fluorine typically reduces the basicity of nearby nitrogen atoms. This modulation of pKa can be crucial for optimizing a molecule's pharmacokinetic profile. nih.govresearchgate.net

Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and improve bioavailability. rsc.orgresearchgate.net

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation. This often increases the metabolic stability and half-life of a drug. tandfonline.comrsc.org

Conformational Control: Fluorine can influence molecular conformation through electrostatic interactions, such as gauche effects or interactions with nearby functional groups, thereby affecting binding affinity to biological targets. nih.gov

Binding Interactions: Fluorine atoms can participate in unique, non-covalent interactions with biological targets, such as C-F···H-N hydrogen bonds or interactions with amide backbones, which can enhance binding affinity and selectivity. rsc.orgnih.gov

These combined effects underscore why over 20% of all pharmaceuticals on the market contain fluorine. rsc.org The strategic placement of fluorine allows chemists to fine-tune molecular properties to achieve desired biological activity and physicochemical characteristics.

| Property | General Impact of Fluorine Substitution | Rationale |

|---|---|---|

| Basicity (pKa) | Decreases | Strong electron-withdrawing inductive effect of fluorine reduces electron density on nitrogen atoms. nih.govresearchgate.net |

| Lipophilicity (LogP) | Increases | Fluorine is more lipophilic than hydrogen, which can enhance membrane permeability. rsc.org |

| Metabolic Stability | Increases | The high strength of the C-F bond makes it resistant to enzymatic cleavage (e.g., by P450 enzymes). tandfonline.com |

| Binding Affinity | Can Increase | Fluorine can form unique hydrogen bonds and other non-covalent interactions with protein targets. rsc.orgnih.gov |

Rationale for Focused Investigation of 2 Fluoro 1 Methyl 1h 1,3 Benzodiazole Within Contemporary Fluorinated Benzodiazole Chemistry

The focused investigation of 2-fluoro-1-methyl-1H-1,3-benzodiazole stems from its potential as a highly versatile synthetic intermediate in contemporary organic chemistry. The rationale is built upon the specific functionalities of the molecule: the 2-fluoro substituent and the 1-methyl group on the benzimidazole (B57391) core.

The fluorine atom at the C2 position of the benzimidazole ring is particularly significant. This position is electronically activated, and the fluorine atom can serve as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of nucleophiles (such as amines, thiols, and alkoxides) at the 2-position, providing a straightforward route to diverse libraries of 2-substituted benzimidazole derivatives. The development of mild and direct methods for the fluorination of heterocycles has made precursors like this more accessible. thieme-connect.com

The methyl group at the N1 position serves two critical purposes. First, it prevents the tautomerism inherent in N-unsubstituted benzimidazoles, ensuring that subsequent reactions occur with defined regioselectivity. Second, it blocks one of the nitrogen atoms, directing functionalization and preventing potential side reactions associated with the acidic N-H proton.

Therefore, this compound is not primarily investigated for its own terminal biological activity, but rather as a key building block. Its structure is strategically designed to facilitate the rapid and efficient synthesis of more complex molecules, which are then screened for applications in medicinal chemistry and materials science. It represents a key platform for diversity-oriented synthesis, enabling the exploration of the chemical space around the privileged benzimidazole scaffold.

Overview of Current Research Trajectories and Future Directions in Fluorinated Benzodiazole Systems

Established Synthetic Routes to 1H-1,3-Benzodiazole Core Structures

The construction of the 1H-1,3-benzodiazole (benzimidazole) ring system is a well-established field in organic synthesis, with several reliable methods at the disposal of chemists. The most prevalent and historically significant method is the Phillips condensation. This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under acidic conditions, typically with heating. banglajol.info For instance, the reaction of o-phenylenediamine with acetic acid yields 2-methyl-1H-benzimidazole. banglajol.info

Another common approach is the condensation of o-phenylenediamine with aldehydes, followed by an oxidative cyclization step. Various oxidizing agents can be employed for this purpose. These foundational methods provide robust access to a wide array of 2-substituted and unsubstituted benzimidazole (B57391) cores, which can then serve as substrates for subsequent N-alkylation and fluorination reactions.

To synthesize the specific backbone of the target molecule, N-methyl-o-phenylenediamine is required as the starting material. This key precursor can be prepared through several routes, including the methylation of o-nitroaniline followed by reduction of the nitro group, or the reaction of o-chloronitrobenzene with methylamine (B109427) followed by reduction.

Targeted Fluorination Strategies for the 2-Position of N-Alkyl-1H-1,3-Benzodiazoles

Introducing a fluorine atom at the C2 position of the N-alkylated benzimidazole core requires specific strategies, as the C2 position is not inherently reactive towards common fluorinating agents. Methodologies can be broadly categorized into direct fluorination of a pre-formed benzimidazole ring and the use of fluorinated building blocks in the cyclization step.

Direct Electrophilic and Nucleophilic Fluorination Techniques

Direct Electrophilic Fluorination: This approach involves the reaction of a pre-formed 1-methyl-1H-1,3-benzodiazole with an electrophilic fluorine source. juniperpublishers.com The C2-proton of a benzimidazole is somewhat acidic and can be removed by a strong base to generate a nucleophilic C2-carbanion. However, direct electrophilic attack on the neutral benzimidazole ring at the C2 position is challenging due to the electron-rich nature of the heterocyclic system. Reagents such as Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are powerful electrophilic fluorinating agents used for a variety of substrates. juniperpublishers.com The success of this strategy would depend on the activation of the C2 position, potentially through metallation, to create a sufficiently nucleophilic center to react with the "F+" source.

Nucleophilic Fluorination: A more plausible and controllable strategy involves the nucleophilic displacement of a suitable leaving group from the 2-position of the 1-methyl-1H-1,3-benzodiazole core. A common precursor for such a transformation is 1-methyl-1H-benzimidazole-2(3H)-thione. This thione can be synthesized by the condensation of N-methyl-o-phenylenediamine with carbon disulfide. nih.gov The thione can then be converted into a better leaving group, such as a 2-methylthio or 2-chloro derivative. For example, alkylation of the thione with methyl iodide would yield 1-methyl-2-(methylthio)-1H-benzo[d]imidazole. The methylthio group can then be displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride, potentially with the aid of a phase-transfer catalyst, to yield the desired 2-fluoro-1-methyl-1H-1,3-benzodiazole. Alternatively, direct desulfurization-fluorination of the 2-thione using reagents like silver(I) fluoride or other specialized fluorinating agents could provide a more direct route.

| Precursor | Reagent | Product | Strategy |

| 1-methyl-1H-1,3-benzodiazole | 1. Strong Base (e.g., n-BuLi) 2. Electrophilic Fluorinating Agent (e.g., NFSI) | This compound | Electrophilic Fluorination |

| 1-methyl-1H-benzimidazole-2(3H)-thione | 1. Activating Agent (e.g., MeI) 2. Fluoride Source (e.g., KF) | This compound | Nucleophilic Fluorination |

Precursor-based Syntheses Utilizing Fluorinated Building Blocks

An alternative and often highly efficient strategy is to construct the fluorinated benzodiazole ring using a fluorinated one-carbon building block. rsc.org This approach involves the cyclocondensation of N-methyl-o-phenylenediamine with a reagent that provides the C2 carbon already bearing the fluorine atom.

Examples of such fluorinated synthons include derivatives of fluoroformic acid or trifluoromethyl groups that can be transformed. For instance, the synthesis of 2-trifluoromethyl benzimidazoles has been achieved by condensing o-phenylenediamines with trifluoroacetonitrile (B1584977) (CF3CN), which is generated in situ. rsc.org A similar strategy could be envisioned using a synthon for a "CF" unit. While reagents like carbon tetrafluoride (CF4) are generally inert, more reactive C1 electrophiles bearing fluorine could be employed. This method ensures that the fluorine is positioned exclusively at the C2 position from the outset.

Regioselective Synthesis and Control of Fluorine Placement in Benzodiazole Architectures

The control of fluorine placement is a critical aspect of synthesizing functionalized benzodiazoles. The strategies discussed above offer inherent regioselectivity for the C2 position.

Precursor-based Synthesis: The use of fluorinated C1 building blocks in the cyclization with N-methyl-o-phenylenediamine unequivocally places the fluorine atom at the C2 position. The regiochemistry is dictated by the nature of the condensation reaction which forms the five-membered imidazole (B134444) ring.

Nucleophilic Substitution: The synthesis of a 2-substituted precursor, such as a 2-thione or 2-chloro-1-methyl-1H-1,3-benzodiazole, also ensures that the subsequent nucleophilic fluorination occurs exclusively at the C2 position.

Direct Electrophilic Fluorination: While potentially challenging, the direct fluorination of 1-methyl-1H-1,3-benzodiazole is also expected to be highly regioselective for the C2 position. The C2 proton is the most acidic proton on the imidazole ring, and its removal would generate the most stable carbanion, directing the electrophilic fluorine source to this site.

Fluorination on the benzene (B151609) ring portion of the molecule is typically achieved by starting with a pre-fluorinated o-phenylenediamine derivative. For example, condensing 4-fluoro-o-phenylenediamine with an appropriate C1 synthon would yield a 5-fluorobenzimidazole derivative. nih.govnih.gov Therefore, by choosing the appropriate starting materials and synthetic strategy, chemists can selectively introduce fluorine at either the C2 position or various positions on the benzo ring.

Application of Advanced Synthetic Approaches to Functionalized Fluorinated Benzodiazoles

Modern synthetic chemistry seeks to improve efficiency and molecular diversity through advanced techniques. Multicomponent reactions (MCRs) are powerful tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of atom economy and operational simplicity.

Multicomponent Reactions (MCRs) for Scaffold Assembly

While specific examples for the synthesis of this compound via an MCR are not prevalent in the literature, the general applicability of MCRs for constructing imidazole and benzimidazole scaffolds is well-documented. rsc.org For instance, the three-component reaction of a 1,2-diketone, an aldehyde, and an ammonium (B1175870) salt can be catalyzed by various reagents to form 2,4,5-trisubstituted imidazoles. rsc.org

Adapting such a strategy for fluorinated benzimidazoles could involve a one-pot reaction between an o-phenylenediamine, an aldehyde, and a fluorine source. However, controlling the chemoselectivity and achieving the desired fluorination at the C2 position in a complex multicomponent reaction mixture would be a significant synthetic challenge. The development of novel MCRs that incorporate a fluorinating agent directly into the reaction sequence could provide a highly efficient future route to this class of compounds.

Green Chemistry Approaches (e.g., Ultrasound, Continuous Flow Synthesis) in Fluorobenzodiazole Production

In recent years, the principles of green chemistry have become increasingly influential in the design of synthetic routes for pharmacologically important molecules like fluorinated benzodiazoles. researchgate.netijpdd.org These principles advocate for methods that reduce or eliminate the use and generation of hazardous substances, leading to safer, more efficient, and environmentally benign processes. mdpi.com Among the various green technologies, ultrasound-assisted synthesis and continuous flow chemistry have emerged as powerful tools for the production of benzimidazole derivatives. acs.orgmdpi.com

Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of acoustic waves to induce cavitation in the reaction medium. This process creates localized hot spots with extremely high temperatures and pressures, which can significantly accelerate reaction rates, improve yields, and often enable reactions to proceed under milder conditions than conventional methods. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including fluorinated benzimidazoles. nih.gov

Research has demonstrated that ultrasound irradiation can drastically reduce reaction times and increase product yields in the synthesis of related heterocyclic systems. For instance, in the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, a related azole structure, the use of ultrasound reduced the reaction time to just one hour while achieving yields of 89–92%, a significant improvement over conventional heating methods. nih.govresearchgate.net Similarly, the cyclocondensation reactions to form 2-arylbenzimidazole derivatives were effectively promoted by ultrasound, highlighting its utility in constructing the core benzimidazole scaffold. nih.gov

Key advantages of using ultrasound in the synthesis of fluorinated benzodiazoles include:

Increased Yields: Enhanced mass transfer and the high-energy microenvironment can lead to more efficient conversions and higher product yields. researchgate.net

Energy Efficiency: Ultrasound is often more energy-efficient compared to traditional refluxing techniques. researchgate.net

Milder Conditions: Reactions can often be carried out at lower temperatures, preserving sensitive functional groups.

The table below summarizes findings from studies on ultrasound-assisted synthesis of benzimidazole and related heterocyclic derivatives, illustrating the efficiency of this green methodology.

| Product Type | Reactants | Method | Reaction Time | Yield (%) | Reference |

| Benzimidazole Derivatives | o-phenylenediamine, Aldehydes | Ultrasound (30 mg catalyst) | 90 min | up to 95% | researchgate.net |

| 2-Arylbenzimidazole Derivatives | O-alkylated benzaldehydes, o-phenylenediamine | Ultrasound (1200 W, 50 °C) | 2–7.5 h | 17.5–84.1% | nih.gov |

| N-(benzo[d]thiazol-2-yl)-2-bromoacetamides | aminobenzothiazole, bromoacetyl bromide | Ultrasound | 1 h | 89–92% | nih.govresearchgate.net |

| CF3-substituted benzo researchgate.netallfordrugs.comimidazo[1,2-a]pyrimidine | CF3-ynones, 2-amino benzimidazole | Sonochemistry (solvent- and metal-free) | Not specified | High | acs.org |

Continuous Flow Synthesis

Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, offers a scalable, safe, and highly efficient alternative to traditional batch processing. rsc.orgnih.gov This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and higher yields. beilstein-journals.org For reactions involving hazardous intermediates or highly exothermic processes, flow chemistry enhances safety by minimizing the volume of reactive material at any given moment.

The application of continuous flow technology has been explored for the synthesis of complex heterocyclic systems, demonstrating its potential for producing fluorinated benzodiazoles. acs.org A notable example is the synthesis of polyfluoro-pyrimido[1,2-a]benzimidazole derivatives, which was achieved in a continuous-flow system with a residence time of only 25.1 minutes, showcasing the potential for rapid, on-demand production. acs.org This approach is particularly advantageous for scalability, as demonstrated by successful gram-scale synthesis, making it suitable for industrial applications. acs.org

Key benefits of continuous flow synthesis in this context include:

Enhanced Safety: Small reactor volumes reduce the risks associated with hazardous reagents or exothermic reactions.

Scalability: Production can be easily scaled up by extending the operation time or by using parallel reactor systems. acs.org

High Efficiency: Precise control over reaction conditions often leads to higher yields and purity, reducing the need for extensive purification. nih.gov

The following table presents data from continuous flow syntheses of related heterocyclic compounds, underscoring the advantages of this approach.

| Product Type | Key Transformation | System | Residence Time | Yield (%) | Reference |

| Polyfluoro-Pyrimido [1,2-a] Benzimidazole | Cyclization | Integrated Continuous Flow | 25.1 min | High | acs.org |

| Imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles | Multistep Synthesis | Three-reactor Continuous Flow | 15 min (final step) | High | beilstein-journals.org |

| α-Difluoromethyl-amino acids | Difluoromethylation with Fluoroform | Gas-Liquid Continuous Flow | 20 min | Excellent | allfordrugs.com |

| [18F]F-HX4 (Hypoxia Agent) | Radiochemical Synthesis | Microfluidic System | < 40 min (including purification) | 48±4% (decay corrected) | researchgate.net |

The adoption of green chemistry approaches like ultrasound and continuous flow synthesis offers significant advantages for the production of this compound and other fluorinated benzodiazoles. These methods not only align with principles of environmental sustainability but also provide practical benefits in terms of efficiency, safety, and scalability. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Isomeric Analysis

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopic Features and Proton Environments

The ¹H NMR spectrum of N-methylated benzimidazole analogs provides key insights into the proton environments within the molecule. The N-methyl group typically appears as a sharp singlet in the aliphatic region. For instance, in 1-methyl-1H-benzimidazole, this signal is observed around 3.7 ppm. The aromatic protons on the benzene ring exhibit characteristic multiplets in the downfield region, generally between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons (H-4, H-5, H-6, and H-7) are influenced by the electronic effects of substituents on the benzimidazole core. In many benzimidazole derivatives, the protons at positions 4 and 7 are shifted further downfield compared to those at 5 and 6 due to the anisotropic effect of the imidazole ring. For example, in 2-methyl-1H-benzimidazole, the protons at C4 and C7 appear as a multiplet around 7.42-7.48 ppm, while the C5 and C6 protons are observed around 7.06-7.09 ppm. rsc.org

| Proton Assignment (Analog) | Typical Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ (1-methyl-1H-benzimidazole) | ~3.7 | Singlet |

| H-4 & H-7 (2-methyl-1H-benzimidazole) | 7.42 - 7.48 | Multiplet |

| H-5 & H-6 (2-methyl-1H-benzimidazole) | 7.06 - 7.09 | Multiplet |

| H-2 (5-methyl-1H-benzimidazole) | ~8.01 | Singlet |

¹³C NMR Spectroscopic Analysis and Carbon Connectivity

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in benzimidazole analogs are sensitive to their electronic environment. The C2 carbon, situated between the two nitrogen atoms, is typically the most deshielded, appearing significantly downfield. In 2-alkyl-substituted benzimidazoles, the δC2 value is often shifted downfield by 10–15 ppm compared to the unsubstituted benzimidazole. mdpi.com The N-methyl carbon signal appears in the aliphatic region, usually around 30-35 ppm. The aromatic carbons of the benzene ring resonate in the range of approximately 110-145 ppm. The quaternary carbons (C3a and C7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). For 2-methyl-1H-benzimidazole, the C2 carbon resonates at approximately 151.15 ppm, while the aromatic carbons appear between 114.17 and 138.91 ppm. rsc.orgspectrabase.com

| Carbon Assignment (Analog) | Typical Chemical Shift (δ, ppm) |

| C2 (2-methyl-1H-benzimidazole) | ~151.2 |

| C3a & C7a (Quaternary) | ~130-145 |

| C4, C5, C6, C7 | ~110-125 |

| N-CH₃ | ~30-35 |

¹⁹F NMR Spectroscopy for Fluorine Environment and Spin-Spin Coupling Phenomena

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. nih.govhuji.ac.il For a compound like this compound, the fluorine atom at the C2 position would give rise to a distinct signal in the ¹⁹F NMR spectrum. The chemical shift of this fluorine is highly dependent on its electronic environment. The presence of nearby protons, particularly on the aromatic ring and the N-methyl group, will lead to through-bond spin-spin coupling (J-coupling), resulting in the splitting of the fluorine signal into a multiplet. nih.gov For example, coupling to the aromatic protons (³JHF, ⁴JHF) and potentially a longer-range coupling to the N-methyl protons (⁵JHF) would be expected. The magnitude of these coupling constants provides valuable structural information. In related N-CHF₂ azole derivatives, complex second-order splitting patterns are observed due to diastereotopicity, with geminal fluorine-fluorine couplings (²JFF) being particularly large, around 225 Hz. researchgate.netnih.gov

Vibrational Spectroscopy: Infrared (IR) Analysis of Characteristic Functional Groups and Molecular Fingerprints

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a this compound analog would exhibit several characteristic absorption bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring system are expected in the 1620-1450 cm⁻¹ region. researchgate.net For instance, in 2-methylbenzimidazole, a C=N stretching vibration is identifiable at 1571 cm⁻¹. researchgate.net The C-N stretching vibrations usually occur in the 1300-1200 cm⁻¹ range. A key feature for the title compound would be the C-F stretching vibration, which is typically strong and found in the 1400-1000 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene ring appear in the 900-690 cm⁻¹ region, providing information about the substitution pattern.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch (N-CH₃) | 2980 - 2850 | Medium-Weak |

| C=N / C=C Stretch (Ring) | 1620 - 1450 | Medium-Strong |

| C-F Stretch | 1400 - 1000 | Strong |

| Aromatic C-H Bend (Out-of-plane) | 900 - 690 | Strong |

Mass Spectrometry for Precise Molecular Weight Confirmation and Elucidation of Fragmentation Pathways (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) would provide the precise mass of the molecular ion (M⁺) of this compound, allowing for the unambiguous determination of its elemental formula. The fragmentation of benzimidazole derivatives under electron impact (EI-MS) often follows characteristic pathways. A common fragmentation for benzimidazoles is the loss of HCN from the imidazole ring. journalijdr.com For 2-substituted benzimidazoles, the substituent at the C2 position can also be cleaved. In the case of the title compound, fragmentation might involve the loss of the N-methyl group (a loss of 15 amu) or cleavage of the benzimidazole ring system. The presence of the fluorine atom would be evident in the isotopic pattern of the molecular ion and its fragments. journalijdr.com

X-ray Diffraction Analysis for Solid-State Structure and Intermolecular Interactions

Elucidation of Crystal Packing Motifs and Supramolecular Assembly

The solid-state architecture of this compound and its analogs is dictated by a complex interplay of noncovalent interactions, which guide the molecules to self-assemble into well-defined supramolecular structures. researchgate.net The crystal packing is often characterized by common motifs such as one-dimensional chains, two-dimensional layers, and intricate three-dimensional networks. acs.orgmdpi.com The physicochemical nature of the benzimidazole core, with its capacity for both hydrophobic and coordination interactions, provides a versatile platform for the construction of these assemblies. researchgate.net

In fluorinated benzimidazole derivatives, supramolecular assembly is frequently driven by intermolecular hydrogen bonds. For instance, studies on fluorinated (benzo[d]imidazol-2-yl)methanols reveal that molecules initially form dimers through robust N–H···O and O–H···N hydrogen bonds. mdpi.com These dimeric units then serve as building blocks for higher-order structures. Depending on the substitution pattern, these dimers can be linked into chains, which in turn assemble into more complex architectures. mdpi.com In other analogs, benzimidazole moieties have been observed to assemble directly into chains via hydrogen bonds between the benzimidazole N-H donor and a suitable acceptor on an adjacent molecule, such as a nitronyl nitroxide group or another benzimidazole ring. acs.org

Quantitative Analysis of Intermolecular Hydrogen Bonding Networks

Intermolecular hydrogen bonds are a primary directional force in the crystal engineering of benzimidazole analogs, and their quantitative analysis provides insight into the stability and structure of the resulting networks. The dimensionality of these hydrogen-bonded structures is highly dependent on the number and position of fluorine substituents on the benzimidazole core. mdpi.com An increase in the number of fluorine atoms has been shown to correlate with an increase in the dimensionality of the H-bonded network, progressing from simple dimers (0D) to chains (1D), layers (2D), and fully three-dimensional (3D) frameworks. mdpi.com

The fundamental hydrogen-bonding interaction in many benzimidazole derivatives involves the imidazole N-H group acting as a donor. In the crystal structures of substituted 2-(N-tert-butyl-N-aminoxyl)benzimidazoles, N−H···O hydrogen bonds form with estimated bond distances of approximately 1.8 Å. acs.org Similarly, in fluorinated (benzo[d]imidazol-2-yl)methanols, dimers are formed through complementary N1–H···O9 and O9–H···N3 hydrogen bonds. mdpi.com Weaker C-H···X (where X is an electronegative atom like F, O, or N) interactions also contribute significantly to the cohesion of the crystal structure. For example, C–H···F bonds have been identified as linking synthons that connect primary dimeric or chain motifs into higher-dimensional structures. mdpi.comresearchgate.net The topology of these networks can be complex, with some structures exhibiting multiple crystallographically independent molecules that form distinct but interconnected nets. soton.ac.uk

Table 1: Representative Hydrogen Bond Geometries in Benzimidazole Analogs and Related Structures

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-A Distance (Å) | D-H···A Angle (°) | Motif/Network | Reference |

|---|---|---|---|---|---|---|

| N-H | H | O-N | ~2.9 | ~180 (assumed) | Dimer | acs.org |

| O-H | H | O | 2.632 (2) | 177 (3) | Cyclic Dimer | researchgate.net |

| N-H | H | N | 3.077 (3) | 156 (2) | Chain | nih.gov |

| C-H | H | F | - | 147 | - | researchgate.net |

| N-H | H | O | - | - | Dimer | mdpi.com |

| O-H | H | N | - | - | Dimer | mdpi.com |

Investigation of Specific Halogen Bonding (e.g., C-F...π Interactions) and Their Influence on Crystal Architecture

In addition to their role in forming C–H···F hydrogen bonds, fluorine atoms in benzimidazole analogs actively participate in other noncovalent interactions, most notably halogen bonding. mdpi.com A specific and significant type of halogen bond observed in these systems is the C–F···π interaction, where the fluorine atom interacts with the electron-rich π-system of an adjacent aromatic ring. mdpi.com Although individually weak, these interactions can collectively exert considerable influence on the crystal architecture, affecting the mutual orientation of molecules within the lattice. mdpi.comresearchgate.net

The C–F···π interaction is primarily electrostatic in nature, arising from the attraction between the electronegative fluorine atom and an electron-deficient π-surface. researchgate.net The presence of fluorine atoms in (benzo[d]imidazol-2-yl)methanols has been shown to lead directly to the emergence of C–F… π interactions that affect the crystal packing. mdpi.com A clear example of this interaction was characterized in 3-fluoro-12H-benzimidazo[2,1-b] metu.edu.tracs.orgbenzothiazin-12-one, a related fused heterocyclic system. nih.gov In its crystal structure, a weak intermolecular C–F···π interaction was identified with a distance of 3.4464 (17) Å between the fluorine atom and the centroid of a neighboring π-system, and a C–F···centroid angle of 97.72 (11)°. nih.gov

These C–F···π and other halogen-related interactions often coexist and compete with stronger forces like hydrogen bonding and π-π stacking. mdpi.comresearchgate.net The final crystal structure represents a fine balance of these varied interactions. The directionality of halogen bonds, including C–F···π contacts, makes them a valuable tool in crystal engineering for the rational design of supramolecular assemblies with specific topologies and properties. nih.gov The interplay between hydrogen and halogen bonding is particularly important; in many fluorinated compounds, the crystal packing is stabilized by a combination of these forces, highlighting the cooperative nature of noncovalent interactions in molecular solids. researchgate.net

Table 2: Geometric Parameters of C–F···π Interactions in Fluorinated Heterocyclic Compounds

| Interacting Groups | F···Centroid Distance (Å) | C–F···Centroid Angle (°) | Compound Class | Reference |

|---|---|---|---|---|

| C–F···π (Benzene ring) | 3.4464 (17) | 97.72 (11) | Benzimidazo[2,1-b] metu.edu.tracs.orgbenzothiazine | nih.gov |

| C–F···π | - | - | Fluorinated (benzo[d]imidazol-2-yl)methanols | mdpi.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optical Properties

Fluorinated benzimidazole derivatives often exhibit interesting optical properties, making them suitable for applications in materials science. metu.edu.tr Their electronic behavior can be characterized using UV-Vis absorption and fluorescence emission spectroscopy. The introduction of fluorine atoms and other substituents onto the benzimidazole framework allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn modifies the optical band gap and the resulting spectroscopic properties. metu.edu.tr

The UV-Vis absorption spectra of benzimidazole analogs typically show maxima corresponding to π-π* electronic transitions within the conjugated aromatic system. nih.govresearchgate.net For example, new fluorophores containing a 2,1,3-benzoxadiazole unit, a related heterocycle, display absorption maxima around 419 nm. nih.gov The position of these absorption bands can be sensitive to solvent polarity, sometimes showing a slight red-shift (bathochromic shift) with increasing solvent polarity, indicative of a solvatochromic effect. nih.gov

Upon excitation, many of these compounds exhibit strong fluorescence emission, often in the blue-green region of the visible spectrum. researchgate.netresearchgate.net A key characteristic of their emission is a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. nih.govresearchgate.net Large Stokes shifts, such as the ~3,779 cm⁻¹ observed for some 2,1,3-benzoxadiazole derivatives, are often attributed to significant structural reorganization in the excited state or to processes like excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net The fluorescence properties, including the quantum yield (ΦF) and emission wavelength, are often highly dependent on the solvent environment. nih.govresearchgate.net In some cases, halogen-bonding interactions have been shown to quench fluorescence and induce significant Stokes shifts. acs.org

Table 3: Photophysical Properties of Representative Benzimidazole-Related Fluorophores

| Compound Class | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|---|---|

| 2,1,3-Benzoxadiazole Derivative | Chloroform | ~419 | - | ~3779 | ~0.5 | nih.govresearchgate.net |

| Benzothiazole Derivatives | Methanol | ~330 (excitation) | 380-450 | - | - | |

| Benzimidazole Derivatives | Various | - | Blue-Green | High | Moderate to High | researchgate.net |

Reactivity of the Carbon-Fluorine Bond and its Influence on the Benzodiazole Core

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering it highly stable and generally unreactive. However, its presence on the benzodiazole core, particularly at the 2-position, profoundly influences the molecule's electronic properties and reactivity. The fluorine atom exerts a strong electron-withdrawing inductive effect, which significantly polarizes the C2-F bond and decreases the electron density at the C2 carbon.

This polarization makes the C2 position highly susceptible to nucleophilic attack. While the C-F bond itself is difficult to break, its activation in heteroaromatic systems can be achieved under specific conditions, often involving transition metal catalysis or strong nucleophiles. acs.orgacs.org In the context of 2-halobenzimidazoles, the halide at the 2-position is known to undergo nucleophilic substitution reactions. rsc.org For this compound, this position is activated towards substitution by nucleophiles such as alkoxides, thiolates, and amines, typically requiring forcing conditions or catalytic activation to cleave the strong C-F bond. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-deficient nature of the benzimidazole ring system helps to stabilize the intermediate Meisenheimer complex. nih.gov

The fluorine atom's influence extends to the entire benzodiazole core. The electron-withdrawing nature deactivates the ring system towards electrophilic attack, particularly on the imidazole moiety. Conversely, it enhances the acidity of C-H bonds on the ring, which can be exploited in certain functionalization reactions. Studies on fluorinated benzimidazole derivatives have shown that fluorine substitution significantly impacts the electronic structure and redox properties of the molecule. acs.org

Electrophilic and Nucleophilic Reactivity at Specific Ring Positions of the Fluorinated Core

The reactivity of this compound is dictated by the electronic interplay between the fused benzene and imidazole rings, the N-methyl group, and the C2-fluorine substituent.

Nucleophilic Reactivity: As established, the primary site for nucleophilic attack is the C2 carbon. The fluorine atom acts as a good leaving group in SNAr reactions, especially when the ring system is further activated or when potent nucleophiles are employed. chemicalbook.comresearchgate.net The reaction mechanism involves the addition of a nucleophile to the C2 position to form a tetrahedral intermediate, followed by the elimination of the fluoride ion to restore aromaticity.

Table 1: Predicted Nucleophilic Substitution Reactivity at C2

| Nucleophile | Predicted Product | Reaction Type |

| RO⁻ (Alkoxide) | 2-alkoxy-1-methyl-1H-1,3-benzodiazole | SNAr |

| R₂NH (Amine) | 2-(dialkylamino)-1-methyl-1H-1,3-benzodiazole | SNAr |

| RS⁻ (Thiolate) | 2-(alkylthio)-1-methyl-1H-1,3-benzodiazole | SNAr |

Electrophilic Reactivity: Electrophilic substitution reactions are predicted to occur on the benzene portion of the molecule. chemicalbook.com The C2-fluorine substituent strongly deactivates the imidazole ring. The benzene ring, while also influenced by the electron-withdrawing nature of the fused imidazole, remains the more favorable site for electrophilic attack. The directing influence of the fused ring system and the N1-methyl group favors substitution at the C4 and C7 positions, and to a lesser extent, the C5 and C6 positions. The precise regiochemical outcome would depend on the specific electrophile and reaction conditions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. libretexts.org

Regioselective C-H Functionalization Methodologies Applied to Benzodiazoles

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying complex organic molecules, avoiding the need for pre-functionalized substrates.

Iridium-catalyzed C-H borylation is a robust method for introducing a synthetically versatile boronate ester group onto aromatic and heteroaromatic rings. The regioselectivity of this reaction is primarily governed by steric factors, with the iridium catalyst preferentially activating the most accessible C-H bonds. For this compound, the C-H bonds on the benzene ring are the most likely sites for borylation. The C7 position is sterically the most accessible, followed by the C4 position. The C5 and C6 positions are more sterically hindered. The reaction typically employs an iridium precatalyst, a bipyridine-based ligand, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂).

Table 2: Representative Conditions for Ir-Catalyzed C-H Borylation of Heteroarenes

| Component | Example |

| Ir Precatalyst | [Ir(OMe)(COD)]₂ |

| Ligand | 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Solvent | Tetrahydrofuran (THF) or Cyclooctane |

| Temperature | 25-80 °C |

Directed C-H functionalization utilizes a coordinating group within a substrate to direct a metal catalyst to a specific C-H bond, typically in the ortho position. In this compound, the N3 atom of the imidazole ring can act as a directing group. Transition metals such as palladium, rhodium, or ruthenium can coordinate to this nitrogen, facilitating the activation and subsequent functionalization of the C-H bond at the C4 position of the benzene ring. This strategy allows for the regioselective introduction of a wide range of functional groups, including aryl, alkyl, and acyl moieties.

Generation and Reactivity of Benzodiazole-Derived Aryne Intermediates

Arynes are highly reactive intermediates that can be trapped by various reagents to form two new bonds in a single step. While there are no specific reports on arynes derived from this compound, their generation is plausible from appropriately substituted precursors. For instance, treatment of a 4-halo-5-(trimethylsilyl) or 4-halo-5-triflate derivative of the parent benzodiazole with a strong base or fluoride source could generate the corresponding 4,5-benzodiazolyne.

The subsequent trapping of this unsymmetrical aryne with a nucleophile would lead to two possible regioisomeric products. The regioselectivity of the nucleophilic attack can often be predicted by the stability of the resulting anionic intermediate or by models such as the Aryne Distortion Model. The electronic effects of the fused imidazole ring and the C2-fluoro substituent would play a critical role in directing the incoming nucleophile.

Exploration of Radical Reactions and Electron Transfer Processes Involving Fluorinated Benzodiazoles

The benzimidazole scaffold can participate in reactions involving radical intermediates and electron transfer processes. acs.orgresearchgate.net The electron-rich nature of the heterocyclic system allows it to undergo single-electron transfer (SET) to a suitable acceptor, forming a radical cation. This radical cation can then undergo further reactions, such as C-H functionalization or cyclization. For instance, SET from the benzodiazole to an electrophilic fluorinating agent like Selectfluor has been shown to induce benzylic fluorination in related aza-heterocycles. nih.gov

Furthermore, the benzimidazole N-H bond is known to be activated via proton-coupled electron transfer (PCET), enabling transformations like hydroamination. princeton.edu Although the N1 position in the target molecule is methylated, the core electronic structure remains susceptible to redox processes. Cyclic voltammetry studies on related fluorinated benzimidazole-nitroxide systems have demonstrated that the benzimidazole moiety can undergo reversible oxidation and quasi-reversible reduction, highlighting its capacity to engage in electron transfer events. acs.org This redox activity opens avenues for novel functionalizations initiated by either oxidation or reduction of the fluorinated benzodiazole core.

Derivatization and Scaffold Functionalization Strategies for 2 Fluoro 1 Methyl 1h 1,3 Benzodiazole

Site-Specific Chemical Modifications at the N-Methyl Position

While the N-methyl group of the benzodiazole ring is generally stable, its C(sp³)–H bonds can be targeted for functionalization using modern synthetic methods. One prominent strategy is the transition-metal-catalyzed C-alkylation through auto-transfer hydrogenative (ATH) reactions. mdpi.com This process typically involves reacting the N-methyl heteroarene with a primary alcohol in the presence of a catalyst based on iridium, ruthenium, or cobalt. mdpi.com The reaction proceeds in three key steps: (i) catalytic dehydrogenation of the alcohol to an aldehyde, (ii) base-promoted condensation of the aldehyde with the N-methyl group to form an alkenylated intermediate, and (iii) hydrogenation of the intermediate to yield the chain-elongated product. mdpi.com This method provides a direct and atom-economical route to introduce longer alkyl chains at the N-1 position, transforming the methyl group into a more complex substituent.

Another potential modification involves the oxidation of the N-methyl group. For instance, copper-catalyzed reactions have been developed that can transform a methyl group alpha to a nitrogen atom in an N-heterocycle into a carbonyl group, thereby converting the N-methyl derivative into its corresponding N-formyl or related oxidized species. researchgate.net These transformations highlight the potential to introduce diverse functionalities directly onto the N-methyl substituent, significantly altering the steric and electronic profile of the parent molecule.

Functionalization of the Benzene (B151609) Ring Moiety Through Various Synthetic Transformations

The benzene portion of the 2-fluoro-1-methyl-1H-1,3-benzodiazole scaffold is amenable to functionalization through direct C–H bond activation, a powerful strategy that avoids the need for pre-functionalized substrates. nih.gov Rhodium-catalyzed reactions, for example, have been successfully employed for the regioselective alkylation and arylation of N-methylbenzimidazole. nih.govacs.org These transformations allow for the introduction of a wide range of substituents with high functional-group tolerance directly onto the benzenoid ring. acs.org

In addition to C-H activation, traditional electrophilic aromatic substitution reactions represent a viable pathway for modifying the benzene ring. Reactions such as nitration, halogenation, and sulfonation can introduce functional groups, with the regiochemical outcome being influenced by the directing effects of the fused imidazole (B134444) ring and the existing fluorine substituent. In the context of the broader benzimidazole (B57391) class, electrophilic substitution typically occurs at the 5-position. youtube.com These newly introduced groups can serve as synthetic handles for further derivatization, expanding the molecular diversity accessible from the core structure.

Heterocyclic Annulation and Construction of Fused Ring Systems

Building upon the functionalized benzene ring, heterocyclic annulation strategies can be employed to construct polycyclic fused ring systems. Functional groups introduced in the previous step, such as amino, hydroxyl, or ortho-halo substituents, can serve as anchor points for cyclization reactions. Modern transition-metal-catalyzed methods are particularly effective for this purpose. For example, rhodium-catalyzed C-H/N-O annulation reactions have been used to synthesize isoquinolines from aryl ketones, demonstrating a powerful method for constructing new rings onto an existing aromatic core. hbni.ac.in By analogy, a this compound derivative bearing an appropriate functional group on its benzene ring could undergo intramolecular or intermolecular annulation to generate novel, complex heterocyclic frameworks. Such strategies are pivotal in expanding the structural and functional space of the benzodiazole scaffold.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Framework

Molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a powerful strategy in drug design to create new chemical entities with potentially enhanced or synergistic biological activities. wisdomlib.org The this compound scaffold is an excellent candidate for incorporation into such hybrid structures.

The combination of benzodiazole and triazole moieties has yielded compounds with significant pharmacological potential. wisdomlib.org The most common and efficient method for synthesizing these hybrids is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govresearchgate.net

The typical synthetic route involves two main approaches:

Alkylation with a Propargyl Group: The benzodiazole core is first functionalized with a propargyl group (containing a terminal alkyne) at one of its nitrogen atoms. This intermediate is then reacted with a molecule containing an azide (B81097) group in the presence of a copper(I) catalyst to form the 1,4-disubstituted 1,2,3-triazole ring that links the two heterocyclic systems. researchgate.net

Functionalization with an Azide Group: Alternatively, the benzodiazole scaffold can be modified to include an azide moiety, which then undergoes the CuAAC reaction with a terminal alkyne-containing partner molecule.

Researchers have synthesized a series of fluorinated benzimidazole-1,2,3-triazole hybrids and evaluated their cytotoxicity and ability to interact with G-quadruplex DNA. nih.gov This work underscores the utility of the click chemistry approach for rapidly generating libraries of complex hybrid molecules for biological screening. nih.gov

Table 1: Examples of Synthesized Benzodiazole-Triazole Hybrids and Their Properties

| Compound ID | Structure Description | Synthetic Approach | Noted Biological Evaluation | Reference |

|---|---|---|---|---|

| 4a | 5-(Difluoromethoxy)-2-(((1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzo[d]imidazole | Click Chemistry (CuAAC) | Cytotoxicity against PC3 and B16-F10 cancer cell lines | nih.gov |

| 4f | 5-(Difluoromethoxy)-2-(((1-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzo[d]imidazole | Click Chemistry (CuAAC) | Selective interaction with G-quadruplex DNA over duplex DNA | nih.gov |

| General Series 5a–5ad | 2-((5-(4-(5-substituted-1H-benzimidazol-2-yl)phenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)-1-(substitutedphenyl)ethan-1-one derivatives | Multi-step synthesis involving cyclization to form the 1,2,4-triazole (B32235) ring | Screened for anticandidal activity | mdpi.com |

Beyond triazoles, the this compound framework can be conjugated with a variety of other heterocyclic systems to create novel hybrid molecules. The synthetic strategies often involve the formation of stable linker units, such as imines, amides, or thioethers.

A representative example is the synthesis of benzimidazole-derived imine ligands. This can be achieved through the condensation reaction of a benzodiazole derivative containing a primary amine, such as 2-(aminomethyl)benzimidazole, with an aldehyde-containing heterocycle. nih.gov For instance, the reaction with 5-fluorosalicylaldehyde results in a new Schiff base ligand that conjugates the benzimidazole core with a fluorinated phenol (B47542) ring. nih.gov This approach is modular and can be adapted to link the benzodiazole scaffold to other heterocyclic aldehydes, creating a diverse range of conjugated molecules for various applications, including the development of coordination complexes. nih.gov

Systematics of Structure-Property Correlation Studies Through Derivatization

Systematic derivatization of the this compound scaffold is essential for understanding its structure-activity relationship (SAR). rroij.com SAR studies reveal how specific structural modifications at different positions on the molecule influence its biological activity and physicochemical properties. rroij.comresearchgate.net For the benzimidazole core, substitutions at the N-1, C-2, C-5, and C-6 positions have been shown to be particularly influential on its pharmacological profile. nih.govnih.gov

Key SAR insights from studies on benzimidazole derivatives include:

Substitution on the Benzene Ring: The nature and position of substituents on the benzenoid ring significantly impact biological activity. For example, the introduction of electron-withdrawing groups like fluorine or chlorine at the C-5 position can enhance the antifungal activity of certain benzimidazole-triazole hybrids. researchgate.net Fluorine substitution, in general, is known to influence properties like metabolic stability and binding affinity. nih.gov

N-1 Position Modification: Altering the substituent at the N-1 position (in this case, the methyl group) can drastically change the molecule's interaction with biological targets. nih.govnih.gov As discussed in section 5.1, elongating this chain or changing its functionality can modulate properties like lipophilicity and steric bulk, which are critical for drug-receptor interactions.

Hybridization Strategy: The choice of the linked pharmacophore and the nature of the linker in hybrid molecules are critical determinants of activity. SAR studies on benzimidazole-triazole hybrids have shown that variations in the substituents on both the benzimidazole and the partner aromatic ring can fine-tune the biological effect, whether it be anticancer, antimicrobial, or anti-inflammatory activity. nih.govmdpi.comnih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Principles for Benzimidazole Derivatives

| Modification Site | Type of Modification | Observed Impact on Properties | Reference |

|---|---|---|---|

| N-1 Position | Variation of alkyl or aryl substituents | Greatly influences anti-inflammatory and other biological activities | nih.govnih.gov |

| C-2 Position | Substitution with different (hetero)aryl groups | Crucial for activity; diarylamine substitution can lead to bradykinin (B550075) receptor antagonism | nih.gov |

| C-5/C-6 Positions | Introduction of electron-withdrawing groups (e.g., F, Cl, NO₂) or other functional groups | Significantly contributes to anti-inflammatory and antifungal activity | nih.govresearchgate.net |

| Overall Scaffold | Molecular hybridization (e.g., with triazoles) | Can lead to synergistic or enhanced pharmacological effects (e.g., anticancer, anticandidal) | wisdomlib.orgnih.govmdpi.com |

Through these derivatization strategies, the this compound scaffold serves as a versatile platform for the rational design and synthesis of new molecules with optimized properties for medicinal chemistry and materials science.

Computational Chemistry and Theoretical Analysis of 2 Fluoro 1 Methyl 1h 1,3 Benzodiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For benzimidazole (B57391) derivatives, calculations are frequently performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.gov These calculations provide optimized molecular geometries and crucial electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are key components of frontier molecular orbital (FMO) theory. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. nih.gov

For 2-fluoro-1-methyl-1H-1,3-benzodiazole, the FMOs are expected to be distributed across the benzimidazole ring system. The HOMO is likely concentrated on the fused benzene (B151609) and imidazole (B134444) rings, while the LUMO may also be delocalized over the aromatic system. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group influences the energies of these orbitals. The HOMO-LUMO energy gap for related benzimidazole derivatives, as determined by DFT calculations, provides insight into the electronic behavior of the title compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (±)-1-(1H-benzo[d]imidazol-2-yl)ethanol | -6.19 | -0.58 | 5.61 |

| (±)-1-(6-nitro-1H-benzo[d]imidazol-2-yl)ethanol | -7.38 | -2.90 | 4.48 |

| (±)-1-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethanol | -5.87 | -0.26 | 5.61 |

Prediction and Analysis of Molecular Geometry and Conformational Preferences

The molecular geometry of this compound can be accurately predicted using DFT optimization. The benzimidazole core, consisting of fused benzene and imidazole rings, is expected to be nearly planar. nih.gov The substituents at the 1 and 2 positions—the methyl group and the fluorine atom—will adopt specific conformations to minimize steric hindrance and optimize electronic interactions.

The C-F bond length and the C-N and C-C bonds within the ring system can be calculated with high precision. For similar benzimidazole structures, C-N bond lengths in the imidazole ring are typically in the range of 1.32 to 1.39 Å, while the C=N double bond is shorter, around 1.31 Å. The geometry is influenced by the electronic effects of its substituents. The fluorine atom at the 2-position will affect the charge distribution and bond lengths of the imidazole portion of the molecule.

| Parameter | Predicted Value |

|---|---|

| C2-F Bond Length | ~1.35 Å |

| N1-CH₃ Bond Length | ~1.47 Å |

| N1-C2 Bond Angle | ~108° |

| Dihedral Angle (Benzene/Imidazole) | < 5° |

Electrostatic Potential Surface Analysis and Charge Distribution Studies

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP map visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values.

For this compound, the MEP map is expected to show:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They are anticipated to be localized around the electronegative fluorine atom and the sp²-hybridized nitrogen atom (N3), which possesses a lone pair of electrons. nih.gov

Positive Regions (Blue): These electron-deficient regions are prone to nucleophilic attack and are typically found around the hydrogen atoms of the methyl group and the aromatic ring.

Neutral Regions (Green): These areas represent near-zero potential.

Charge distribution studies, often conducted using Natural Bond Orbital (NBO) or Mulliken population analysis, quantify the atomic charges. nih.gov This analysis would confirm the electron-withdrawing nature of the fluorine and nitrogen atoms, which would carry partial negative charges, while the adjacent carbon atoms and the hydrogen atoms would exhibit partial positive charges. This charge polarization is fundamental to the molecule's dipole moment and its interaction with other polar molecules.

Quantum Chemical Assessment of Acid-Base Properties and Protonation States

The benzimidazole scaffold contains both acidic and basic sites. The N-H proton in unsubstituted benzimidazole is weakly acidic, while the imine nitrogen (N3) is basic due to its available lone pair of electrons. nih.govacs.org In this compound, the N1 position is substituted with a methyl group, leaving the N3 nitrogen as the primary site for protonation.

Quantum chemical calculations can predict the proton affinity (PA) of the N3 nitrogen, providing a quantitative measure of its basicity. Computational studies on similar amino-substituted benzimidazoles have successfully identified the most favorable protonation site and calculated pKa values that align well with experimental results. mdpi.com The electronic environment created by the 2-fluoro and 1-methyl substituents will modulate the basicity of the N3 atom. The electron-withdrawing fluorine atom at the adjacent C2 position is expected to decrease the electron density on the N3 nitrogen, thereby reducing its basicity compared to an unsubstituted 1-methylbenzimidazole. DFT calculations can precisely quantify this effect and predict how the molecule will behave in acidic media. mdpi.com

Theoretical Investigations of Redox Potentials and Electron Transfer Mechanisms

The redox behavior of benzimidazole derivatives can be effectively studied by combining experimental techniques like cyclic voltammetry (CV) with theoretical calculations. db-thueringen.deresearchgate.net DFT provides a robust framework for calculating the oxidation and reduction potentials of molecules. These theoretical values can be compared with experimental half-wave potentials to understand the electron transfer processes. db-thueringen.de

For related benzimidazole-based redox-active materials, DFT calculations have shown excellent agreement with experimental data, often with deviations of only a few millivolts after systematic correction. db-thueringen.de The calculations can model the oxidation (electron removal from HOMO) and reduction (electron addition to LUMO) processes.

In this compound, the introduction of the methyl group (electron-donating) and the fluoro group (electron-withdrawing) will influence its redox potentials. Theoretical models can predict whether the first oxidation or reduction is reversible and at what potential it occurs. By comparing the calculated potentials with those of known benzimidazole derivatives, it is possible to estimate the electrochemical stability and electron-transfer properties of the title compound.

| Compound | Process | Experimental E₁/₂ (V vs. Ag/AgNO₃) | Theoretical E₁/₂ (V vs. Ag/AgNO₃) | Deviation (V) |

|---|---|---|---|---|

| 1-benzyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-1-ium chloride | 1st Redox Peak | -0.96 | -0.94 | +0.02 |

| 2nd Redox Peak | -1.42 | -1.42 | 0.00 |

Molecular Modeling of Intermolecular Interactions (e.g., C-F...π Interactions, Hydrogen Bonding)

The solid-state packing and intermolecular interactions of this compound are dictated by various non-covalent forces. Molecular modeling can identify and characterize these interactions, which are crucial for understanding its crystal structure and physical properties.

Key potential interactions include:

Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors (like N-H or O-H), it can act as a hydrogen bond acceptor. The N3 nitrogen and the fluorine atom can accept weak C-H···N and C-H···F hydrogen bonds from neighboring molecules. nih.gov

π–π Stacking: The planar aromatic benzimidazole ring system can engage in π–π stacking interactions with adjacent molecules. These interactions, where the electron-rich π systems overlap, are a significant cohesive force in the crystal lattice of aromatic compounds. nih.gov

C-F...π Interactions: A specific and noteworthy interaction is the C-F...π interaction, where the electron-rich π system of one molecule interacts with the electrophilic region around the fluorine atom of another. This type of non-covalent bond is increasingly recognized as an important factor in the crystal engineering of fluorinated organic compounds.

Hirshfeld surface analysis, derived from crystallographic data and computational models, can be used to visualize and quantify these intermolecular contacts, providing a detailed picture of the supramolecular architecture. nih.govresearchgate.net

Advanced Applications in Chemical Synthesis and Materials Science Based on 2 Fluoro 1 Methyl 1h 1,3 Benzodiazole Derivatives

Role as a Privileged Scaffold for Novel Organic Transformations and Building Blocks for Complex Molecular Architectures

The 2-fluoro-1-methyl-1H-1,3-benzodiazole scaffold is a valuable building block in organic synthesis due to its unique electronic properties and reactivity. The presence of the fluorine atom, a highly electronegative element, significantly influences the electron distribution within the benzimidazole (B57391) ring system, making it a versatile precursor for a variety of chemical transformations.

Researchers have utilized fluorinated benzimidazoles as starting materials for constructing more complex heterocyclic systems. For instance, a modified two-stage procedure has been developed to transform 1-(4-fluorobenzyl)benzimidazole into highly substituted fluorinated pyrroles. lew.ro This process involves the alkylation of the benzimidazole to form a benzimidazolium salt, which then reacts with electron-deficient alkynes via a 1,3-dipolar cycloaddition of the corresponding benzimidazolium N-ylide. lew.ro This demonstrates the utility of the benzimidazole core as a reactive intermediate that can be readily converted into other valuable heterocyclic structures.

Furthermore, the benzimidazole framework itself is a cornerstone in medicinal chemistry and materials science. mdpi.com The synthesis of various fluorinated (benzo[d]imidazol-2-yl)methanols highlights the scaffold's importance. X-ray diffraction analysis of these compounds reveals that the number and position of fluorine atoms critically influence their crystal packing through the formation of intermolecular hydrogen bonds and C–F…π interactions. mdpi.com This controlled influence over solid-state architecture is crucial for designing materials with specific properties. The stability and well-defined reactivity of the fluorinated benzodiazole core allow it to be integrated into larger, complex molecules, serving as a rigid and electronically tunable component for applications in drug discovery and materials science. rsc.orgdntb.gov.ua

Design and Synthesis of Functional Materials Incorporating Fluorinated Benzodiazole Moieties

The unique electronic and photophysical properties of fluorinated benzodiazole derivatives make them ideal candidates for incorporation into a new generation of functional materials. Their strong electron-withdrawing nature, combined with the stability conferred by the heterocyclic core and the C-F bond, is leveraged in applications from optoelectronics to chemical sensing.

In the field of organic electronics, fluorinated benzodiazole analogues, particularly fluorinated 2,1,3-benzothiadiazole (B189464) (FBT), have become pivotal components in the design of high-performance materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). nih.govresearchgate.net The incorporation of the FBT unit into donor-acceptor (D-A) conjugated polymers is a highly effective strategy for tuning the material's optoelectronic properties. nih.gov

Fluorination offers several key advantages:

Energy Level Tuning: The introduction of fluorine atoms effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material. nih.govrsc.orgqmul.ac.uk The reduction in the HOMO level is particularly beneficial for OPVs, as it leads to a higher open-circuit voltage (VOC), a critical parameter for device efficiency. nih.gov

Improved Molecular Packing: Fluorination enhances intermolecular interactions and promotes more ordered molecular packing and higher crystallinity in the solid state. nih.gov This improved organization facilitates better charge transport through the material, which is crucial for the performance of both OLEDs and OPVs. nih.gov

The table below summarizes the performance of several fluorinated benzothiadiazole-based polymers in organic solar cells, illustrating the impact of molecular design on photovoltaic properties.

| Polymer | Acceptor | PCE (%) | VOC (V) | Reference |

|---|---|---|---|---|

| PDTBDT-6F-FBTs | PC71BM | 5.28 | - | rsc.org |

| P1 (PBDT(TEH)-DT(H)BTff) | - | 4.46 | - | nih.gov |

| P2 (PBDT(TEH)-DT(EH)BTff) | - | 6.20 | - | nih.gov |

| P3 (PBDT(HDO)-DT(H)BTff) | - | 8.30 | - | nih.gov |

| PBDTFBT | PC71BM | 4.0 | - | rsc.org |

The environmentally sensitive fluorescence of benzodiazole derivatives makes them excellent platforms for the design of chemical sensors and probes. nih.gov These molecules often exhibit intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-accepting benzodiazole core. The emission properties (wavelength and intensity) of such ICT fluorophores are highly sensitive to the local environment and interactions with specific analytes.

A prime example is the development of a fluorescent probe for the detection of fluoride (B91410) ions (F⁻) based on a fluorinated benzothiadiazole core. nih.gov The probe was designed with two acetylenyltrimethylsilyl groups attached to the core. In the absence of fluoride, the molecule exhibits fluorescence. Upon addition of F⁻, the ions trigger the cleavage of the Si-C bonds. This chemical reaction inactivates the ICT process, leading to a significant and observable quenching of the fluorescence emission. nih.gov This "turn-off" sensing mechanism allows for highly sensitive and selective detection.

Key features of such probes include:

High Selectivity: The probe's reactivity is specifically tailored for the target analyte, minimizing interference from other species.

High Sensitivity: The probe for F⁻ demonstrated a very low detection limit of 10⁻⁸ mol/L. nih.gov

Rapid Response: The reaction and subsequent signal change occur quickly, with the F⁻ probe showing a response time of just 25 seconds. nih.gov

Visual Detection: The change in fluorescence is often distinct enough to be observed by the naked eye under UV light, enabling the creation of portable test strips for on-site analysis. nih.govrsc.org

This design principle, leveraging the modulation of ICT within a fluorinated benzodiazole framework, can be adapted to create a wide range of probes for various ions, molecules, and environmental parameters. nih.govresearchgate.net

The integration of fluorinated benzodiazole units into polymer backbones is a powerful strategy for creating advanced conjugated materials with tailored properties. mit.eduresearchgate.net As electron-deficient (acceptor) units, they are typically copolymerized with electron-rich (donor) monomers to form D-A copolymers, which are fundamental to modern organic electronics. nih.gov

The benefits of incorporating these fluorinated moieties are multifaceted. The solubilizing side chains often attached to the benzodiazole unit ensure that the resulting high molecular weight polymers are soluble in common organic solvents, which is essential for solution-based processing techniques like printing and spin-coating. mit.eduresearchgate.net For instance, polymers prepared with unsubstituted 2,1,3-benzooxadiazole were found to be strongly aggregated and insoluble, whereas analogues with flexible side chains on the heterocycle were readily soluble. mit.edu

Furthermore, the electronic nature of the fluorinated benzodiazole unit allows for precise control over the polymer's band gap. By pairing it with different donor units, the absorption and emission characteristics of the polymer can be tuned across the visible spectrum. mit.edu This control is critical for applications in OPVs, where broad absorption of the solar spectrum is desired, and in OLEDs, where specific emission colors are required. Fluorination also enhances the charge transport properties by promoting better molecular packing and crystallinity in the polymer thin film, leading to higher charge carrier mobility and improved device performance. nih.govnih.gov

Supramolecular Chemistry and Engineered Self-Assembly Processes Influenced by Fluorine Substitution

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. The introduction of fluorine into self-assembling molecular systems can have a profound and sometimes unpredictable influence on these interactions, leading to more stable structures or entirely new assembly patterns. nih.govscispace.comresearchgate.net

In some cases, fluorination does not just strengthen an existing assembly motif but completely alters it. Research on dendritic molecules showed that while fluorination typically leads to more stable and robust lattices, replacing hydrogen with fluorine at the periphery of one specific dendron caused a complete change in its self-assembly behavior, resulting in an unexpected and unprecedented supramolecular architecture. nih.govscispace.com This highlights the powerful and nuanced role that fluorine can play in directing molecular self-organization. This ability to control assembly through fluorination is a critical tool for crystal engineering and the bottom-up fabrication of novel nanomaterials with tailored functions. researchgate.net

Exploration in Catalysis and Ligand Design for Metal-Mediated Transformations

Benzimidazole and its derivatives are widely used as ligands in coordination chemistry, readily coordinating with a variety of transition metals through their nitrogen atoms to form stable complexes. edu.krdnih.gov These complexes have found applications in diverse areas, including catalysis and medicine. nih.govmdpi.com The introduction of fluorine onto the benzimidazole ligand provides a powerful tool for fine-tuning the properties of the resulting metal complex.

Fluorination alters the electronic properties of the ligand, making it more electron-withdrawing. This electronic perturbation directly affects the coordinated metal center, modifying its reactivity, stability, and catalytic activity. For example, benzimidazole-based N-heterocyclic carbene (NHC) ligands are a prominent class of ligands in modern catalysis. The effect of fluorination on these ligands and their corresponding silver(I) complexes has been studied, revealing changes in their cytotoxic potentials, which are linked to the modified electronic and steric properties of the complexes. dntb.gov.ua

In the context of optoelectronics, zinc complexes of fluorinated 2-(2-hydroxyphenyl)benzothiazoles have been prepared. qmul.ac.uk Photophysical studies and DFT calculations on these complexes demonstrated that fluorination systematically decreases the HOMO and LUMO energy levels. This electronic tuning is critical for designing materials with specific energy gaps for applications in devices like OLEDs. qmul.ac.uk The ability of fluorine substitution to modulate the electronic environment of the metal center makes fluorinated benzodiazole derivatives highly attractive scaffolds for designing next-generation catalysts and functional organometallic materials. beilstein-journals.org

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-fluoro-1-methyl-1H-1,3-benzodiazole?

The synthesis of benzodiazole derivatives typically involves cyclocondensation reactions. For example, analogous compounds like 1H-1,3-benzodiazole derivatives are synthesized using substituted anilines and aldehydes under acidic or catalytic conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) or alcohols are commonly used to facilitate cyclization .

- Catalysts : Protic acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) enhance reaction rates and yields .